molecular formula C14H9ClF3N3S B2683103 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 141177-80-2

4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No. B2683103
CAS RN: 141177-80-2
M. Wt: 343.75
InChI Key: XBDYSGHDVGJJCZ-UHFFFAOYSA-N
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Description

The compound “4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole” is a derivative of Chlorfenapyr . Chlorfenapyr is a pesticide, specifically a pro-insecticide, which means it is metabolized into an active insecticide after entering the host . It is derived from a class of microbially produced compounds known as halogenated pyrroles .


Synthesis Analysis

The synthesis of similar compounds involves various steps and techniques. For instance, the synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves the protection of crops from pests . The synthesis of these compounds is an important research topic in the agrochemical, pharmaceutical, and functional materials fields .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as FT-IR, NMR, and HRMS . These studies provide valuable insights into the structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties, and the biological activities of these compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, Chlorfenapyr is activated by the oxidative removal of the N-ethoxymethyl group, which releases a lipophilic, weakly acidic pyrrole metabolite .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, Chlorfenapyr has a molar mass of 407.62 g·mol−1, a density of 0.543 g/ml, and a melting point of 100 to 101 °C .

Scientific Research Applications

Synthesis and Structural Characterization

4-(4-Chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole has been synthesized and characterized structurally. The synthesis of similar compounds, such as 4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole, achieved high yields. These compounds exhibit planar molecular structures except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Spectroscopic Analysis and Antimicrobial Activity

Studies involving compounds with a similar structure to 4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole have shown significant antimicrobial activity. These compounds have been analyzed using quantum chemical methods and vibrational spectral techniques. Their antimicrobial efficacy includes antifungal and antibacterial effects, which were confirmed through molecular docking to identify hydrogen bonds and binding energy with different proteins (Viji et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been performed on these compounds to investigate their potential biological activities. These studies include detailed analyses of molecular structure, spectroscopic data, and biological effects based on the prediction of molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Salian, 2020).

Antimicrobial Activity of Related Compounds

Related compounds containing the pyrazole nucleus have demonstrated in vitro antibacterial activity against various bacteria strains. These compounds, synthesized from similar structural precursors, show promise in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).

Electrochemical Analysis

Studies on similar quinoxaline derivatives have explored their corrosion inhibition behavior for mild steel in acidic media. These investigations provide insights into the electrochemical and theoretical parameters of these compounds, indicating potential applications in corrosion prevention (Saraswat & Yadav, 2020).

Anticancer and Antimicrobial Potential

Research has also been conducted on similar compounds for their anticancer and antimicrobial potential. This includes molecular docking studies to assess their utilization in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Safety and Hazards

Chlorfenapyr, a compound similar to the one , is classified as a moderately hazardous chemical by the World Health Organization . It has been associated with high fever, rhabdomyolysis, and neurologic symptoms that gradually worsen until death .

Future Directions

The development of organic compounds containing fluorine, such as the compound , is becoming an increasingly important research topic in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3S/c1-8-6-12(14(16,17)18)21(20-8)13-19-11(7-22-13)9-2-4-10(15)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDYSGHDVGJJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

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